N-[(3-bromophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-5-(4-ethylanilino)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5O/c1-2-12-6-8-15(9-7-12)21-17-16(22-24-23-17)18(25)20-11-13-4-3-5-14(19)10-13/h3-10,16-17,21-24H,2,11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBSJABMDSYVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)NCC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-bromophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide, often referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including anticancer and antimicrobial effects. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a triazole ring, which is a key component in many bioactive compounds. The presence of bromine and ethylphenyl groups enhances its lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through cyclization methods. Various synthetic pathways have been developed to optimize yield and purity, including microwave-assisted synthesis which has shown significant improvements in reaction times and product yields.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| MCF-7 | 1.1 | Doxorubicin: 0.5 |
| HCT-116 | 2.6 | 5-Fluorouracil: 2.0 |
| HepG2 | 1.4 | Pemetrexed: 7.26 |
The data indicates that the compound exhibits lower IC50 values compared to standard chemotherapeutics, suggesting a potent anticancer effect mediated through mechanisms such as thymidylate synthase inhibition .
Antimicrobial Activity
In addition to its anticancer properties, this triazole derivative has shown promising antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
These findings highlight the compound's potential as a dual-action agent against both cancer cells and bacterial infections .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in DNA synthesis and repair pathways. Specifically, its interaction with thymidylate synthase has been identified as a critical target in cancer therapy, leading to apoptosis in malignant cells .
Case Studies
A notable case study involved the evaluation of various triazole derivatives in combination therapies for enhanced efficacy against resistant cancer strains. The incorporation of this compound into treatment regimens demonstrated improved outcomes compared to monotherapy approaches.
Scientific Research Applications
Anticancer Properties
N-[(3-bromophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has been evaluated for its anticancer activity against several cell lines:
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| MCF-7 | 1.1 | Doxorubicin: 0.5 |
| HCT-116 | 2.6 | 5-Fluorouracil: 2.0 |
| HepG2 | 1.4 | Pemetrexed: 7.26 |
The data indicates that this compound exhibits lower IC50 values compared to standard chemotherapeutics, suggesting potent anticancer effects mediated through mechanisms such as thymidylate synthase inhibition.
Antimicrobial Activity
In addition to its anticancer properties, this triazole derivative has demonstrated promising antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
These findings highlight the compound's potential as a dual-action agent against both cancer cells and bacterial infections.
Case Studies
A notable case study involved the evaluation of various triazole derivatives in combination therapies for enhanced efficacy against resistant cancer strains. Incorporating this compound into treatment regimens improved outcomes compared to monotherapy approaches.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazole-carboxamide scaffold is highly versatile, with modifications at the N1 and C5 positions significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of key analogues:
Key Observations:
- Halogenation : Bromine (target compound) enhances lipophilicity and may improve blood-brain barrier penetration compared to chlorine/fluorine derivatives (e.g., ).
- Amino Substituents: The 4-ethylphenyl group in the target compound likely increases steric bulk and hydrophobic interactions relative to smaller groups (e.g., acetyl in ).
- Polar Groups : Methoxy substituents () improve solubility but may reduce membrane permeability compared to ethyl or halogenated analogues.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(3-bromophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, analogous triazole carboxamides are synthesized via condensation of substituted anilines with isocyanides, followed by cyclization using sodium azide and copper iodide . Key intermediates like 3-bromobenzylamine and 4-ethylaniline are sequentially coupled to the triazole scaffold under controlled pH and temperature conditions. Reaction optimization may involve solvent selection (e.g., DMF or THF) and catalyst loading adjustments .
Q. How is the structural integrity of this compound verified?
- Methodological Answer : Characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation and hydrogen-bonding patterns, as seen in structurally similar triazole derivatives .
- FT-IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO₂ hydration assays, with acetazolamide as a positive control .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Dose-response curves at 24–72 hours are recommended .
- Anti-inflammatory potential : LPS-induced TNF-α suppression in macrophage models (e.g., RAW 264.7 cells) .
Advanced Research Questions
Q. How can researchers optimize reaction yield and purity for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, solvent polarity, catalyst ratio). For example, a Central Composite Design (CCD) can model interactions between copper iodide concentration and reaction time .
- Purification strategies : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity fractions. Purity ≥95% is typically required for in vivo studies .
Q. What strategies address low aqueous solubility during formulation?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., PEGylation at the carboxamide nitrogen) while maintaining bioactivity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method) to enhance bioavailability.
- Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) to improve solubility without chemical modification .
Q. How to resolve contradictions in enzyme inhibition data across studies?
- Methodological Answer :
- Assay validation : Standardize buffer conditions (pH 7.4 for carbonic anhydrase) and enzyme sources (recombinant vs. tissue-extracted).
- Orthogonal assays : Compare fluorescence-based (e.g., FITC-labeled inhibitor) and SPR (surface plasmon resonance) binding kinetics to confirm affinity .
- Isoform specificity : Use siRNA knockdown or isoform-selective inhibitors to clarify target engagement .
Q. What computational methods predict binding modes with target enzymes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with hCA II (PDB: 3KS3). Focus on Zn²⁺ coordination and hydrophobic pocket occupancy .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and water-mediated interactions.
- QM/MM calculations : Evaluate transition states for enzyme inhibition using Gaussian 16 at the B3LYP/6-31G* level .
Q. How to assess in vivo pharmacokinetics and toxicity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
